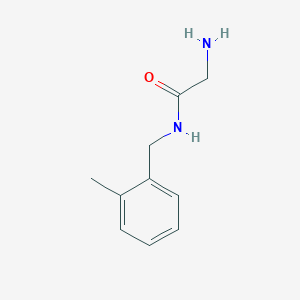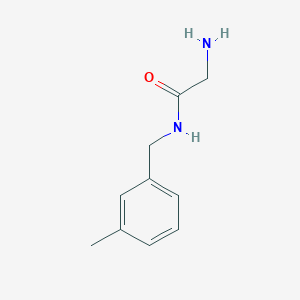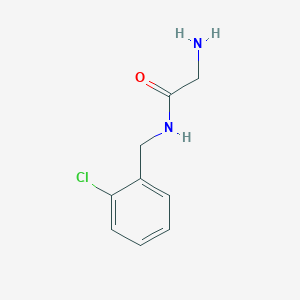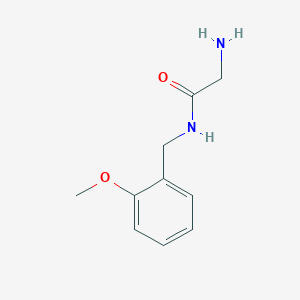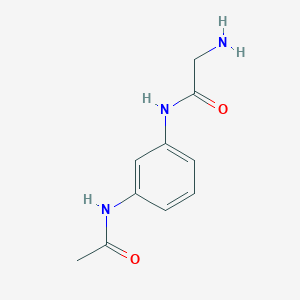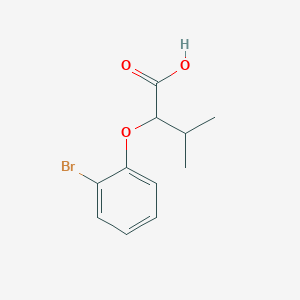
2-(2-Bromophenoxy)-3-methylbutanoic acid
Übersicht
Beschreibung
“2-(2-Bromophenoxy)propanoic acid” is a type of organic compound that belongs to the class of bromodiphenyl ethers . These are compounds that contain two benzene groups linked to each other via an ether bond, where at least one ring is substituted with a bromo group .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromophenoxy)propanoic acid” would likely include a bromophenyl group attached to a propanoic acid moiety via an ether linkage . The exact structure could not be found in the available literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
Brominated organic compounds are pivotal in organic synthesis and catalysis. For instance, research by Tateiwa et al. (1997) explores the use of metal cation-exchanged clay as catalysts for organic synthesis, including Friedel-Crafts alkylation and the rearrangement of alkyl phenyl ethers, hinting at the versatility of brominated compounds in synthetic chemistry. The ability to reuse these catalysts highlights the sustainable aspect of such methodologies (Tateiwa & Uemura, 1997).
Biological and Pharmacological Effects
Brominated phenols, a closely related category, have been scrutinized for their biological and toxicological properties. For example, Koch and Sures (2018) discuss 2,4,6-Tribromophenol, highlighting its presence as both an intermediate in the synthesis of brominated flame retardants and a degradation product with potential environmental and health impacts. This underscores the dual nature of brominated compounds, possessing both utility and risk (Koch & Sures, 2018).
Environmental Concerns and Ecotoxicity
The environmental concentrations and toxicology of brominated compounds, particularly those used as flame retardants, have raised concerns regarding their ubiquity and persistence. Research by Zuiderveen, Slootweg, and de Boer (2020) reviews the occurrence of novel brominated flame retardants in various matrices, including indoor air and consumer goods. This work emphasizes the need for further research into the environmental fate and toxicity of these compounds, given their widespread application and the observed gaps in current knowledge (Zuiderveen, Slootweg, & de Boer, 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)10(11(13)14)15-9-6-4-3-5-8(9)12/h3-7,10H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJXREVQQNJVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)-3-methylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



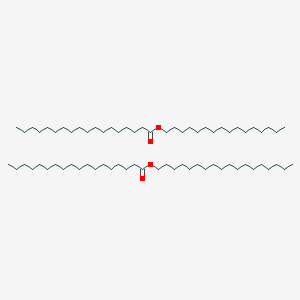
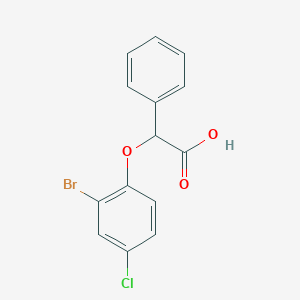
![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine](/img/structure/B3308443.png)

![3-[Bis(2-methoxyethyl)amino]propanoic acid](/img/structure/B3308464.png)
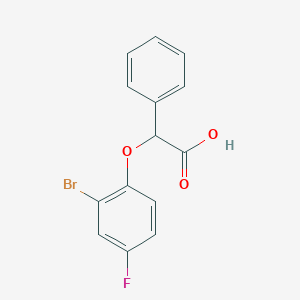
![4-[2-(Dimethylamino)ethoxy]benzene-1-carbothioamide](/img/structure/B3308490.png)
![{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}methanamine](/img/structure/B3308497.png)
